2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the second position and an amino group at the first position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-ethylacetophenone.
Amination: The 2-ethylacetophenone undergoes amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Hydrochloride Formation: The resulting 2-Amino-1-(2-ethylphenyl)ethanone is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-methylphenyl)ethan-1-one hydrochloride
- 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride
- 2-Amino-1-phenylethanone
Uniqueness
2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride is unique due to the presence of the ethyl group at the second position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-amino-1-(2-ethylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-8-5-3-4-6-9(8)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H |
InChI Key |
SUNPKALXEQJEHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CN.Cl |
Origin of Product |
United States |
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